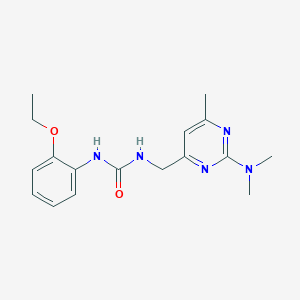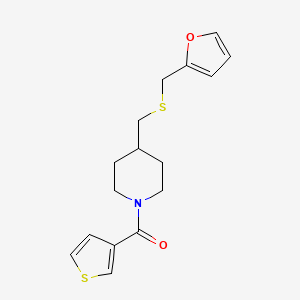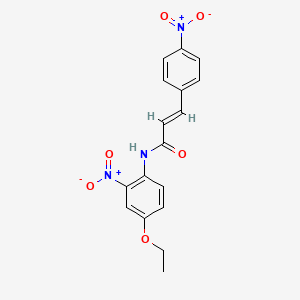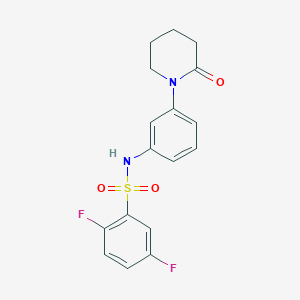![molecular formula C13H24N2O2 B2487555 tert-butyl N-[1-(4-piperidyl)cyclopropyl]carbamate CAS No. 1330766-47-6](/img/structure/B2487555.png)
tert-butyl N-[1-(4-piperidyl)cyclopropyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“tert-butyl N-[1-(4-piperidyl)cyclopropyl]carbamate” is a chemical compound with the CAS Number: 1330766-47-6 . It has a molecular weight of 240.35 . The IUPAC name for this compound is tert-butyl 1-(4-piperidinyl)cyclopropylcarbamate .
Molecular Structure Analysis
The InChI code for “tert-butyl N-[1-(4-piperidyl)cyclopropyl]carbamate” is 1S/C13H24N2O2/c1-12(2,3)17-11(16)15-13(6-7-13)10-4-8-14-9-5-10/h10,14H,4-9H2,1-3H3,(H,15,16) . This code provides a unique representation of the molecular structure.Physical And Chemical Properties Analysis
The physical and chemical properties of “tert-butyl N-[1-(4-piperidyl)cyclopropyl]carbamate” include a molecular weight of 240.35 .Scientific Research Applications
Antimicrobial Activity
Tert-butyl N-[1-(4-piperidyl)cyclopropyl]carbamate: has been investigated for its antimicrobial properties. Researchers have explored its potential as an antimicrobial agent against bacteria, fungi, and other pathogens. Studies have evaluated its efficacy in inhibiting microbial growth and its mechanism of action .
Organic Synthesis
The compound serves as a versatile building block in organic synthesis. Its tert-butyl group provides steric hindrance, making it useful for introducing specific functionalities during chemical reactions. Researchers have employed it in the synthesis of various complex molecules, including N-Boc-protected anilines and tetrasubstituted pyrroles .
Safety and Hazards
properties
IUPAC Name |
tert-butyl N-(1-piperidin-4-ylcyclopropyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-13(6-7-13)10-4-8-14-9-5-10/h10,14H,4-9H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYCMFTHLNCVHEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1)C2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[1-(4-piperidyl)cyclopropyl]carbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[2-[2-(benzylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2487472.png)
![1-(4-fluorophenyl)-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea](/img/structure/B2487473.png)

![8-Isopropyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid](/img/structure/B2487479.png)
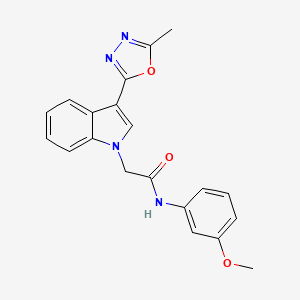
![N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2487481.png)
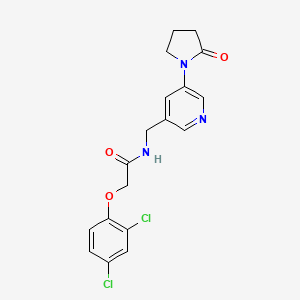
![1-[(4-chlorobenzyl)oxy]-2-(2-chlorophenyl)-1H-1,3-benzimidazole](/img/structure/B2487485.png)
